molecular formula C13H10O4S B6378547 Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261986-58-6

Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6378547
CAS No.: 1261986-58-6
M. Wt: 262.28 g/mol
InChI Key: PQJHCMHKYFAHJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of thioacetamide with p-cyanophenol in an acidic aqueous solution to obtain 4-hydroxy thiobenzamide. This intermediate is then reacted with ethyl 2-chloroacetoacetate to form ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. Finally, the compound is treated with methenamine in the presence of polyphosphoric acid and methanesulfonic acid to yield this compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted thiophene or phenyl derivatives .

Scientific Research Applications

Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biological processes. Its formyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both formyl and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-13(16)11-5-9(7-18-11)10-4-2-3-8(6-14)12(10)15/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJHCMHKYFAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685258
Record name Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-58-6
Record name Methyl 4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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